Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Sourcing rare heterocyclic building blocks with precise regiochemistry often introduces batch-to-batch variability that compromises CNS lead optimization. 1-(4H-1,3-Benzodioxin-5-yl)ethanone overcomes this bottleneck by providing a consistent 5-acetyl-4H-1,3-benzodioxin core for constructing diverse derivative libraries. - Distinct 5-position reactivity enables systematic SAR exploration via Claisen-Schmidt condensation for chalcone synthesis. - Higher LogP (1.76) vs. common benzodioxanes offers enhanced potential for blood-brain barrier penetration in neurological target programs. - Strict quality control ensures reproducible performance in phenotypic screening and affinity-based proteomics workflows. Reliable global supply with batch-level analytical traceability.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 647029-21-8
Cat. No. B12611074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4H-1,3-benzodioxin-5-yl)-
CAS647029-21-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2COCOC2=CC=C1
InChIInChI=1S/C10H10O3/c1-7(11)8-3-2-4-10-9(8)5-12-6-13-10/h2-4H,5-6H2,1H3
InChIKeyLKQRLQZTNSXJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- Properties & Classification


Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is an aromatic ketone featuring an acetyl substituent at the 5-position of the 4H-1,3-benzodioxin heterocyclic scaffold [1]. The compound has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, with the ethanone moiety serving as a reactive handle for constructing diverse derivative libraries .

Scaffold 4H-1,3-benzodioxin core distinct from benzodioxane
Substitution 5-acetyl reactive handle for derivatization chemistry
Role Synthetic building block for medicinal chemistry libraries

Generic Substitution Risks for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-


The 4H-1,3-benzodioxin core is distinct from the more common 2,3-dihydro-1,4-benzodioxin (benzodioxane) scaffold, exhibiting different electronic properties and steric constraints due to the unsaturated dioxin ring [1]. Substitution at the 5-position, as opposed to the 6-position found in many commercially available analogs, alters the compound's reactivity profile and physicochemical characteristics . These structural nuances can significantly impact downstream synthetic yields, biological target engagement, and overall experimental reproducibility [2].

Positional isomerism (5- vs 6-substitution) may shift synthetic yields and biological readouts.
Unsaturated 4H-1,3-dioxin core alters electronic and steric profile compared to dihydro-benzodioxane.

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- Differentiating Features


5-Position vs 6-Position Substitution on 4H-1,3-Benzodioxin

The target compound features an acetyl group at the 5-position of the 4H-1,3-benzodioxin ring, whereas many commercially prevalent benzodioxin ethanones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) carry the substituent at the 6-position . This positional isomerism directly impacts electronic distribution and steric accessibility, which can alter reactivity in subsequent synthetic steps and binding affinity in biological assays .

5- vs 6-Position
Structural context
5-position on 4H-1,3-benzodioxin 6-position on dihydro-benzodioxin
Substitution pattern may influence reactivity and binding.
Review synthetic pathway requirements.
Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Lipophilicity and Polar Surface Area Comparison

Predicted physicochemical properties indicate that Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (LogP = 1.76, PSA = 35.53 Ų) exhibits increased lipophilicity compared to the closely related analog 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (LogP = 1.31, PSA = 35.5 Ų) . The higher LogP value suggests enhanced membrane permeability, a critical parameter in cellular assay design and lead optimization.

Lipophilicity (LogP)
Predicted values
1.76 vs 1.31 (Δ=+0.45)
Higher LogP may support membrane permeability assessment.
Predicted from Chemsrc; verify experimentally.
ADME Prediction Drug-likeness Physicochemical Profiling

Synthetic Intermediate for β-Adrenergic Agonists & Bronchodilators

Benzodioxinyl ketones, including the 4H-1,3-benzodioxin scaffold, have been established as key intermediates in the synthesis of β-adrenergic agonists and bronchodilators . This contrasts with many simple benzodioxane ethanones that lack documented utility in this specific therapeutic area.

Synthetic utility
Class-level inference
Key intermediate context for bronchodilator-related research (class-level).
May support hit-to-lead timelines in respiratory research.
Class-level evidence; validate in your system.
Medicinal Chemistry Synthetic Methodology β-Adrenergic Agonists

Limited Public Bioactivity Data for Novel Target Exploration

A search of major public bioactivity databases (BindingDB, PubChem) reveals a notable absence of curated, quantitative activity data for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- [1]. This contrasts with highly annotated analogs, positioning this compound as a relatively unexplored chemical space for novel target discovery.

Bioactivity data
Data to verify
No curated IC50/Ki in BindingDB or PubChem.
Supports novel target exploration and IP generation.
Confirm activity in target assays.
Chemical Biology Target Identification Novel Scaffold

Application Scenarios for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-


CNS-Penetrant Lead Optimization

The compound's elevated LogP (1.76) relative to common benzodioxane analogs suggests enhanced potential for blood-brain barrier penetration. This property, combined with the established precedent of benzodioxinyl ketones in β-adrenergic agonist development , makes it a suitable core scaffold for CNS drug discovery programs targeting neurological or psychiatric disorders.

Chalcone-Based Multipotent Enzyme Inhibitor Synthesis

The 4H-1,3-benzodioxin scaffold has been successfully incorporated into chalcones with potent, multi-target enzyme inhibitory activity (MAO-A/B and AChE) [1]. The 5-position ethanone group provides a convenient reactive site for Claisen-Schmidt condensation to generate diverse chalcone libraries, enabling systematic exploration of structure-activity relationships.

Probe Development for Underexplored Targets

The scarcity of public bioactivity data for this specific compound positions it as a valuable tool for chemical biologists seeking to identify novel protein targets or validate new therapeutic hypotheses. Its distinct physicochemical profile and synthetic tractability support its use in phenotypic screening and affinity-based proteomics.

Application
Selection Property
Validation Focus
CNS-targeted compound design
Scaffold-derived lipophilicity profile
Permeability and CNS target engagement assays
Chalcone-based enzyme inhibitor screening
5-acetyl reactive handle for Claisen-Schmidt
Multi-target enzyme inhibition panel
Chemical probe design for novel targets
Low prior annotation context
Phenotypic screening and proteomics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.